N-(4-methylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide
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Overview
Description
N-(4-methylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their effects on various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyridazinyl group: This step may involve coupling reactions such as Suzuki or Heck coupling.
Attachment of the 4-methylphenyl group: This can be done using Friedel-Crafts alkylation or similar reactions.
Formation of the carboxamide group: This step typically involves the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: This can result in the reduction of functional groups such as nitro or carbonyl groups.
Substitution: This can involve the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways and lead to various physiological effects. The exact mechanism depends on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide analogs: Compounds with similar structures but different substituents.
Other piperidine carboxamides: Compounds with the piperidine carboxamide core but different aromatic groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which may confer distinct pharmacological properties and biological activities compared to other similar compounds.
Properties
Molecular Formula |
C23H24N4O |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-(4-methylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C23H24N4O/c1-17-9-11-20(12-10-17)24-23(28)19-8-5-15-27(16-19)22-14-13-21(25-26-22)18-6-3-2-4-7-18/h2-4,6-7,9-14,19H,5,8,15-16H2,1H3,(H,24,28) |
InChI Key |
NZNIPWQSDSDNPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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